molecular formula C16H16ClFN4O B4109481 2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

Cat. No.: B4109481
M. Wt: 334.77 g/mol
InChI Key: NFYRJTJZBGAODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a quinazoline core and a fluorophenyl group, making it a valuable compound in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through various methods, including the condensation of anthranilic acid derivatives with formamide or formic acid

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more reduced forms of the compound.

Scientific Research Applications

2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-fluorophenyl)ethanol hydrochloride
  • 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide

Uniqueness

2-[[2-(2-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride is unique due to its specific structure, which combines a quinazoline core with a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(2-fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O.ClH/c17-12-6-2-4-8-14(12)20-16-19-13-7-3-1-5-11(13)15(21-16)18-9-10-22;/h1-8,22H,9-10H2,(H2,18,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRJTJZBGAODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3F)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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